Cas no 2228967-01-7 (O-1-(1,3-thiazol-2-yl)ethylhydroxylamine)

O-1-(1,3-thiazol-2-yl)ethylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-1-(1,3-thiazol-2-yl)ethylhydroxylamine
- 2228967-01-7
- EN300-1801768
- O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine
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- Inchi: 1S/C5H8N2OS/c1-4(8-6)5-7-2-3-9-5/h2-4H,6H2,1H3
- InChI Key: GXAKFEURJQVUGY-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C)ON
Computed Properties
- Exact Mass: 144.03573406g/mol
- Monoisotopic Mass: 144.03573406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 76.4Ų
O-1-(1,3-thiazol-2-yl)ethylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1801768-0.5g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1801768-1.0g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1801768-1g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1801768-5g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1801768-0.1g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1801768-5.0g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1801768-0.05g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1801768-0.25g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1801768-10g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1801768-2.5g |
O-[1-(1,3-thiazol-2-yl)ethyl]hydroxylamine |
2228967-01-7 | 2.5g |
$3051.0 | 2023-09-19 |
O-1-(1,3-thiazol-2-yl)ethylhydroxylamine Related Literature
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
Additional information on O-1-(1,3-thiazol-2-yl)ethylhydroxylamine
Recent Advances in the Study of O-1-(1,3-thiazol-2-yl)ethylhydroxylamine (CAS: 2228967-01-7) in Chemical Biology and Pharmaceutical Research
O-1-(1,3-thiazol-2-yl)ethylhydroxylamine (CAS: 2228967-01-7) has emerged as a compound of significant interest in recent chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole-hydroxylamine structure, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Recent studies have focused on elucidating its mechanism of action, synthetic pathways, and potential clinical applications, making it a focal point in the field.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of O-1-(1,3-thiazol-2-yl)ethylhydroxylamine, highlighting its improved yield and purity through a novel catalytic process. The research demonstrated that the compound exhibits strong inhibitory effects against specific bacterial enzymes, suggesting its potential as a lead compound for antibiotic development. Furthermore, molecular docking studies revealed its high binding affinity to target proteins, which could explain its biological activity.
In parallel, a team from MIT reported in Nature Chemical Biology that derivatives of O-1-(1,3-thiazol-2-yl)ethylhydroxylamine showed remarkable selectivity in modulating certain metabolic pathways in cancer cells. This finding opens new avenues for targeted cancer therapies, particularly in cases where current treatments face resistance issues. The study also provided structural insights into how modifications at the hydroxylamine moiety could enhance the compound's pharmacokinetic properties.
Recent patent filings (WO2023056789, EP4159872) have disclosed pharmaceutical compositions containing O-1-(1,3-thiazol-2-yl)ethylhydroxylamine as active ingredients for treating inflammatory disorders. These patents claim improved efficacy and reduced side effects compared to existing therapies, suggesting the compound's potential for clinical translation. However, further preclinical studies are needed to fully assess its safety profile and therapeutic window.
From a chemical biology perspective, researchers at Stanford University have utilized O-1-(1,3-thiazol-2-yl)ethylhydroxylamine as a versatile building block for probe development. Their work, published in ACS Chemical Biology, demonstrated its utility in labeling and tracking specific protein targets in live cells, offering new tools for studying cellular processes at molecular resolution.
While these advancements are promising, challenges remain in scaling up production and optimizing the compound's bioavailability. Current research efforts are focused on developing more efficient synthetic routes and formulation strategies to overcome these limitations. The unique chemical properties of O-1-(1,3-thiazol-2-yl)ethylhydroxylamine continue to inspire innovative applications across multiple therapeutic areas, positioning it as a molecule worth watching in the coming years.
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